2-(Aminooxy)propanoic acid

Catalog No.
S569361
CAS No.
2786-22-3
M.F
C3H7NO3
M. Wt
105.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminooxy)propanoic acid

CAS Number

2786-22-3

Product Name

2-(Aminooxy)propanoic acid

IUPAC Name

2-aminooxypropanoic acid

Molecular Formula

C3H7NO3

Molecular Weight

105.09 g/mol

InChI

InChI=1S/C3H7NO3/c1-2(7-4)3(5)6/h2H,4H2,1H3,(H,5,6)

InChI Key

AHIBSEICBQMMDB-UHFFFAOYSA-N

SMILES

CC(C(=O)O)ON

Synonyms

2-aminooxypropionic acid, 2-aminooxypropionic acid, hydrobromide, (+-)-isomer, 2-aminooxypropionic acid, hydrochloride, (R)-isomer, alpha-aminoxypropionic acid

Canonical SMILES

CC(C(=O)O)ON
  • Enzyme Inhibition

    The molecule contains an aminooxy group, a known functional group that can bind to carbonyl groups in enzymes. This binding can inactivate the enzyme, making 2-(Aminooxy)propanoic acid a potential candidate for enzyme inhibition studies (). Research in this area could involve investigating its effect on specific enzymes involved in various biological processes.

  • Analog Design

    The structure of 2-(Aminooxy)propanoic acid bears some resemblance to naturally occurring amino acids. This could make it a useful tool in designing analogs of these molecules to study their biological functions or develop new drugs. For instance, researchers might explore how replacing a carboxylic acid group in an amino acid with the aminooxy group of 2-(Aminooxy)propanoic acid affects its interaction with biological targets.

2-(Aminooxy)propanoic acid is an organic compound with the molecular formula C3_3H7_7NO3_3. It is classified as a derivative of propanoic acid, where an aminooxy group replaces one of the hydrogen atoms on the carbon chain. This modification imparts unique chemical properties, making it a valuable compound in various scientific fields. The aminooxy group is characterized by its ability to form stable oxime linkages with carbonyl-containing compounds, which is crucial for its applications in biochemical research and organic synthesis.

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can convert it into amino derivatives, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The aminooxy group can participate in substitution reactions with other functional groups, often involving halides and acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

2-(Aminooxy)propanoic acid exhibits significant biological activity, particularly in the context of enzyme inhibition and metabolic pathways. The mechanism of action involves its interaction with specific molecular targets, such as enzymes. By binding to their active sites, it can inhibit enzyme activity, thereby affecting various biochemical pathways. This property makes it a valuable tool in biochemical research and potential therapeutic applications.

The synthesis of 2-(Aminooxy)propanoic acid can be achieved through several methods:

  • Hydroxylamine Reaction: One common approach involves the reaction of hydroxylamine with an alpha-keto acid, such as pyruvic acid. This reaction typically requires a catalyst and is conducted in an aqueous medium at a controlled pH to ensure the formation of the desired product.
  • Industrial Production: In industrial settings, large-scale synthesis is optimized to maximize yield and purity. This may involve purification steps such as crystallization or chromatography to obtain the final product in a highly pure form.

2-(Aminooxy)propanoic acid finds diverse applications across several fields:

  • Chemistry: It serves as a reagent in organic synthesis and as an intermediate for preparing other compounds.
  • Biology: The compound is employed in studies involving enzyme inhibition and metabolic pathways.
  • Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
  • Industry: It is utilized in the production of various chemicals and materials.

Studies on 2-(Aminooxy)propanoic acid have highlighted its interactions with various molecular targets. The aminooxy group allows for specific binding to carbonyl-containing substrates, which can be exploited in enzyme inhibition assays and other biochemical applications. Research continues to explore its potential as a probe for studying enzyme mechanisms and pathways involving carbonyl compounds.

Several compounds share structural similarities with 2-(Aminooxy)propanoic acid, each exhibiting unique features:

Compound NameMolecular FormulaUnique Features
Aminooxyacetic acidC2_2H5_5NO3_3Similar structure but different functional groups; used in biochemistry
Aminooxy-naphthylpropanoic acidC13_{13}H13_{13}N2_2O4_4Known for its inhibitory activity against specific enzymes
2-Amino-3-(aminooxy)propanoic acidC3_3H8_8N2_2O3_3Contains both amino and aminooxy groups; versatile reactivity

Uniqueness: 2-(Aminooxy)propanoic acid is particularly unique due to its specific aminooxy group, which imparts distinct chemical properties and reactivity not present in many similar compounds. This makes it especially useful in targeted biochemical studies and industrial applications.

XLogP3

-3

Dates

Modify: 2024-04-14

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